2,4-Dioxo-3-(3-phenylpropyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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Overview
Description
2,4-Dioxo-3-(3-phenylpropyl)-1H-quinazoline-7-carboxylic acid is a complex organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-3-(3-phenylpropyl)-1H-quinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced through Friedel-Crafts alkylation, where the quinazoline core reacts with 3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the dioxo groups and carboxylation to add the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-3-(3-phenylpropyl)-1H-quinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, leading to hydroxyquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions include hydroxyquinazolines, halogenated quinazolines, and various substituted quinazoline derivatives.
Scientific Research Applications
2,4-Dioxo-3-(3-phenylpropyl)-1H-quinazoline-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dioxo-3-(3-phenylpropyl)-1H-quinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyquinazoline-2,4(1H,3H)-dione: A derivative with hydroxy groups instead of dioxo groups.
Benzimidazoles: Compounds with a similar heterocyclic structure but different functional groups.
Thiazolidinones: Compounds with a thiazolidine ring fused to a quinazoline core.
Uniqueness
2,4-Dioxo-3-(3-phenylpropyl)-1H-quinazoline-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
2,4-dioxo-3-(3-phenylpropyl)-1H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C18H16N2O4/c21-16-14-9-8-13(17(22)23)11-15(14)19-18(24)20(16)10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,24)(H,22,23) |
InChI Key |
OFOGBTMCINVWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O |
Origin of Product |
United States |
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